
1-Phenyl-1,2,3,8a-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,2,3,8a-tetrahydronaphthalene is an organic compound with the molecular formula C16H16. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a phenyl group. This compound is also known by other names such as 1-Phenyltetralin and 1,2,3,4-Tetrahydro-1-phenylnaphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1-phenylnaphthalene. This process typically involves the use of a hydrogen gas atmosphere and a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the hydrogenation process is optimized for large-scale production. The use of nickel catalysts is also common in industrial applications due to their cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenyl-substituted ketones or alcohols.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-1,2,3,8a-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound in studying hydrogenation reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,8a-tetrahydronaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound may modulate oxidative stress pathways, influence cell signaling mechanisms, and affect metabolic processes.
Comparison with Similar Compounds
1-Phenylnaphthalene: A non-hydrogenated derivative with different chemical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Lacks the phenyl substitution, making it less reactive in certain chemical reactions.
Uniqueness: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene is unique due to its partially hydrogenated structure combined with a phenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its non-hydrogenated or fully hydrogenated counterparts .
Properties
CAS No. |
23808-23-3 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-phenyl-1,2,3,8a-tetrahydronaphthalene |
InChI |
InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-11,15-16H,6,12H2 |
InChI Key |
WXHZVWWOQHBWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C=CC=CC2=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


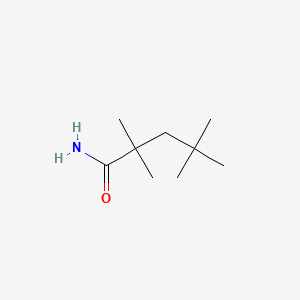

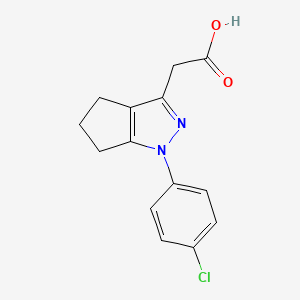
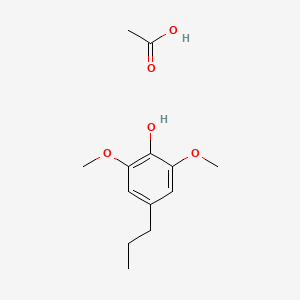
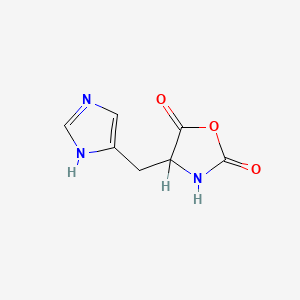
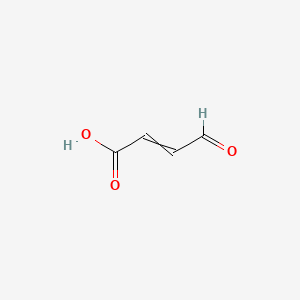
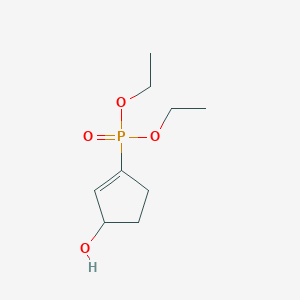

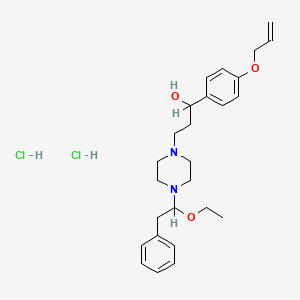
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
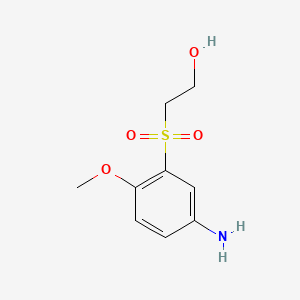
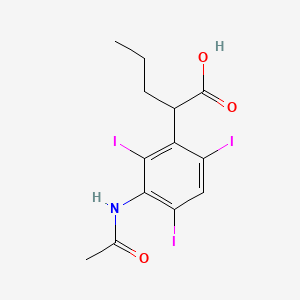
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

